N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylthiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.
Substitution: The acetyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of N-(4-carboxyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide.
Reduction: Formation of N-(4-dihydrothiazol-2-yl)-2,2-dimethylpropanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide
- N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamide
- N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H14N2O2S/c1-6(13)7-5-15-9(11-7)12-8(14)10(2,3)4/h5H,1-4H3,(H,11,12,14) |
InChI Key |
PZLGOLWDQRYDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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